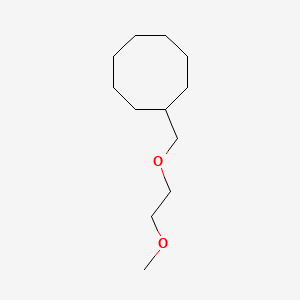
(2-Methoxyethoxy)methylcyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Méthoxyéthoxy)méthylcyclooctane est un composé organique de formule moléculaire C12H24O2 et de masse molaire 200,32 g/mol Il s'agit d'un dérivé du cyclooctane, où un groupe (2-méthoxyéthoxy)méthyle est attaché au cycle cyclooctane
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2-Méthoxyéthoxy)méthylcyclooctane implique généralement la réaction du cyclooctane avec le chlorure de (2-méthoxyéthoxy)méthyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est effectuée dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) sous reflux .
Méthodes de production industrielle
La production industrielle de (2-Méthoxyéthoxy)méthylcyclooctane suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté, et le produit est purifié en utilisant des techniques telles que la distillation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
(2-Méthoxyéthoxy)méthylcyclooctane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le composé en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe (2-méthoxyéthoxy)méthyle est remplacé par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium ou carbonate de potassium dans des solvants aprotiques comme le DMF ou le THF.
Principaux produits formés
Oxydation : Cétones ou acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés cyclooctaniques substitués.
Applications de recherche scientifique
(2-Méthoxyéthoxy)méthylcyclooctane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme un élément constitutif dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (2-Méthoxyéthoxy)méthylcyclooctane implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir comme un ligand, se liant aux récepteurs ou aux enzymes et modulant leur activité. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
(2-Methoxyethoxy)methylcyclooctane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methoxyethoxy)methylcyclooctane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclooctane : Le composé parent sans le groupe (2-méthoxyéthoxy)méthyle.
(2-Méthoxyéthoxy)méthylcyclohexane : Un composé similaire avec un cycle cyclohexane au lieu d'un cycle cyclooctane.
(2-Méthoxyéthoxy)méthylcyclopentane : Un composé similaire avec un cycle cyclopentane.
Unicité
(2-Méthoxyéthoxy)méthylcyclooctane est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des propriétés chimiques et une réactivité distinctes. La présence du groupe (2-méthoxyéthoxy)méthyle améliore sa solubilité et sa réactivité par rapport à son composé parent, le cyclooctane .
Propriétés
Numéro CAS |
85136-36-3 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-methoxyethoxymethylcyclooctane |
InChI |
InChI=1S/C12H24O2/c1-13-9-10-14-11-12-7-5-3-2-4-6-8-12/h12H,2-11H2,1H3 |
Clé InChI |
PAMROBCNETTXJS-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
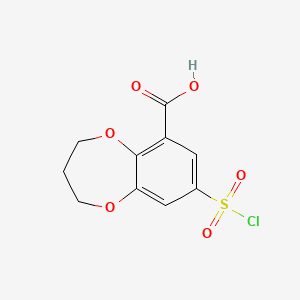



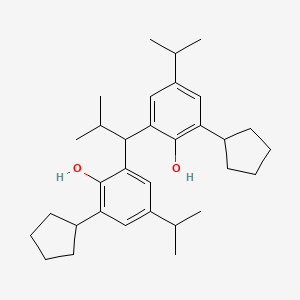

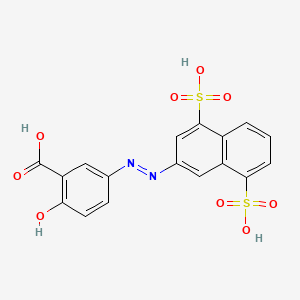

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
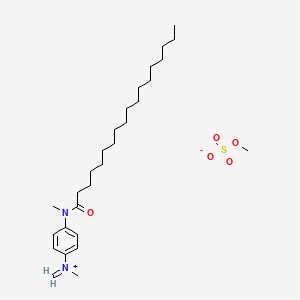
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
